2-Chloro-4-(4-chlorophenyl)benzonitrile
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Description
2-Chloro-4-(4-chlorophenyl)benzonitrile is a chemical compound with the CAS Number: 1237137-24-4 . It has a molecular weight of 248.11 and its IUPAC name is 3,4’-dichloro [1,1’-biphenyl]-4-carbonitrile .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(4-chlorophenyl)benzonitrile is 1S/C13H7Cl2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(4-chlorophenyl)benzonitrile include a molecular weight of 248.11 . More specific properties such as boiling point, melting point, and solubility are not provided in the search results.The Material Safety Data Sheet (MSDS) can be accessed for more detailed safety information .
Scientific Research Applications
Pharmaceutical Research
2-Chloro-4-(4-chlorophenyl)benzonitrile is utilized in pharmaceutical research as a precursor for synthesizing various pharmacologically active compounds. Its structure serves as a building block in the development of new drugs, particularly those that may interact with specific receptors in the body to treat diseases .
Material Science
In material science, this compound is explored for its potential use in creating novel materials with unique properties, such as enhanced durability or specific electrical conductivity. Researchers investigate how the compound’s molecular structure can influence the macroscopic properties of materials .
Organic Synthesis
This chemical serves as an intermediate in organic synthesis, aiding in the construction of complex organic molecules. Its reactive nitrile group allows for various transformations, making it a versatile reagent in synthetic chemistry .
Agrochemical Research
The compound’s derivatives are investigated for their potential use in agrochemicals. Researchers study its efficacy in pest control and its environmental impact when used as a component in pesticides .
Biological Studies
In biological studies, 2-Chloro-4-(4-chlorophenyl)benzonitrile is examined for its interaction with biological molecules. It may be used to probe the function of enzymes or receptors, contributing to our understanding of biological processes .
properties
IUPAC Name |
2-chloro-4-(4-chlorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMSZSIKLQYTMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742685 |
Source
|
Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1237137-24-4 |
Source
|
Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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